molecular formula C18H18N4O3S B2416497 1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034381-18-3

1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2416497
CAS RN: 2034381-18-3
M. Wt: 370.43
InChI Key: ISHPKULWUTZULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Pharmacokinetics and Dose Recommendations

  • The pharmacokinetics of sulfonyl-containing compounds have been studied for their applications in renal failure. For example, the pharmacokinetics of carumonam, a compound with a sulfonyl group, were evaluated to derive dose recommendations for patients with varying degrees of renal insufficiency, highlighting the importance of understanding compound behavior in the body for effective dose adjustment (Koeppe, Höffler, & Strobel, 1987).

Antifungal Applications

  • Triazole antifungals, such as voriconazole, have broad-spectrum activity against various fungi, including molds and fluconazole-resistant Candida species. These compounds are crucial in treating serious fungal infections, demonstrating the therapeutic significance of triazoles in medical mycology (Herbrecht et al., 2002).

Metabolite Identification for Human Exposure Studies

  • The identification of metabolites of compounds like fipronil, a phenylpyrazole insecticide, in both animal and human studies exemplifies the application of sulfonyl-containing compounds in understanding human exposure risks. Such research is pivotal for biomonitoring studies and assessing the potential health impacts of exposure to these compounds (McMahen et al., 2015).

Toxicity and Safety Evaluations

  • Safety evaluations of compounds, such as 4-methylpyrazole (a triazole), involve determining tolerance and identifying side effects at various dose levels. These studies are essential for developing new drugs and understanding their potential for treating conditions like methanol and ethylene glycol intoxications (Jacobsen et al., 1988).

properties

IUPAC Name

1-[1-[4-(3-methylphenoxy)phenyl]sulfonylazetidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-14-3-2-4-17(11-14)25-16-5-7-18(8-6-16)26(23,24)21-12-15(13-21)22-10-9-19-20-22/h2-11,15H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHPKULWUTZULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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